Methyl 2-methyl-3-furyl disulfide

Catalog No.
S1893943
CAS No.
65505-17-1
M.F
C6H8OS2
M. Wt
160.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-methyl-3-furyl disulfide

CAS Number

65505-17-1

Product Name

Methyl 2-methyl-3-furyl disulfide

IUPAC Name

2-methyl-3-(methyldisulfanyl)furan

Molecular Formula

C6H8OS2

Molecular Weight

160.3 g/mol

InChI

InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3

InChI Key

SRUTWBWLFKSTIS-UHFFFAOYSA-N

SMILES

CC1=C(C=CO1)SSC

Solubility

Insoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Canonical SMILES

CC1=C(C=CO1)SSC

Occurrence and Formation:

Methyl 2-methyl-3-furyl disulfide is a sulfur-containing heterocyclic compound found in various food items. Research has identified its presence in cooked beef, tea [], and even freshly roasted peanuts [].

Flavor Chemistry:

The scientific interest in Methyl 2-methyl-3-furyl disulfide stems from its contribution to flavor profiles. This compound belongs to a class of flavoring agents known as disulfides, known for their impact on aroma and taste []. Studies suggest Methyl 2-methyl-3-furyl disulfide plays a role in the characteristic flavors of roasted peanuts [].

Analytical Techniques:

Research into the volatile compounds responsible for food flavors often relies on gas chromatography-mass spectrometry (GC-MS) for identification. Studies have employed GC-MS to detect Methyl 2-methyl-3-furyl disulfide in various food products, including peanuts [].

Methyl 2-methyl-3-furyl disulfide is an organosulfur compound characterized by its unique structure, which includes a furan ring and two sulfur atoms. Its chemical formula is C6H8O2S2C_6H_8O_2S_2 and it is often associated with a sulfurous odor, contributing to its applications in flavoring and fragrance industries. This compound is primarily known for its presence in various food products and its role as a flavoring agent, particularly in meat flavors due to its barbecue-like aroma .

MMF's mechanism of action is not extensively explored in scientific research. Flavor perception is a complex process involving interaction with olfactory receptors in the nose. The sulfur and methyl groups in MMF likely contribute to its aroma profile through their interaction with these receptors, but the specific mechanism requires further investigation.

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated MMF and concluded that it is safe for use at current levels in food flavoring []. However, specific data on its toxicity or other hazards is limited in scientific literature. As with any food additive, following recommended usage guidelines is essential.

, including oxidation and substitution reactions. One notable reaction involves the interaction with cyclic ethers, amides, ketones, and epoxides to produce various derivatives with distinct aromatic properties . Additionally, it can react with 2-phenyloxirane to yield new compounds that exhibit unique flavor profiles .

Research indicates that methyl 2-methyl-3-furyl disulfide exhibits notable biological activities. It has been shown to induce DNA breakage in human leukemia Jurkat cells, activate reactive oxygen species production, and trigger apoptosis through caspase-3 activation . Furthermore, it has antimicrobial properties; studies have demonstrated its ability to inhibit biofilm formation and the expression of quorum sensing genes in bacteria such as Hafnia alvei .

Several methods exist for synthesizing methyl 2-methyl-3-furyl disulfide:

  • Oxidative Reaction: The compound can be synthesized by oxidizing 2-methyl-3-furanthiol using air or oxygen in the presence of a solvent like hexane. This method typically requires prolonged reaction times but can yield significant amounts of the disulfide compound .
  • Dimethyl Sulfoxide Method: A more efficient synthesis involves reacting 2-methyl-3-furanthiol with dimethyl sulfoxide under controlled temperatures. This method has been reported to reduce reaction time significantly while improving yield rates up to 70% .

Methyl 2-methyl-3-furyl disulfide is primarily used as a flavoring agent in food products due to its distinctive aroma reminiscent of grilled or barbecued meats. Its unique scent profile makes it valuable in the formulation of seasonings and food flavors . Additionally, due to its biological activities, it is being explored for potential applications in antimicrobial agents and food preservatives, particularly in combating foodborne pathogens .

Recent studies have focused on the interaction mechanisms of methyl 2-methyl-3-furyl disulfide with biological molecules. For instance, investigations into its binding behavior with mucin have revealed insights into how this compound interacts at different pH levels, which may influence its flavor stability and efficacy as a preservative . These interactions are critical for understanding how the compound behaves in various food matrices.

Methyl 2-methyl-3-furyl disulfide shares structural similarities with several other compounds, particularly those containing furan rings and sulfur groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Feature
Bis(2-methyl-3-furyl)disulfideDisulfane with two furan groupsExhibits antibacterial activity against methicillin-resistant Staphylococcus aureus
Methyl furfuryl disulfideFuran-based disulfideKnown for its distinct flavor profile
Difurfuryl disulfideContains two furan moietiesImplicated in various flavor applications

Methyl 2-methyl-3-furyl disulfide stands out due to its specific aroma profile that mimics grilled meats, making it particularly desirable in culinary applications compared to its analogs which may not possess the same sensory characteristics.

Physical Description

Liquid; roast meat aroma

XLogP3

1.9

Density

d204 1.2
1.203-1.208

UNII

EG1VSC778G

GHS Hazard Statements

Aggregated GHS information provided by 1588 companies from 1 notifications to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

65505-17-1

Wikipedia

Methyl 2-methyl-3-furyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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